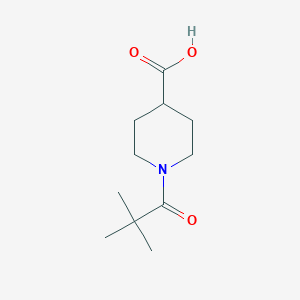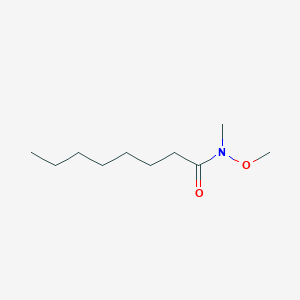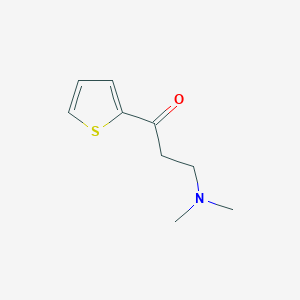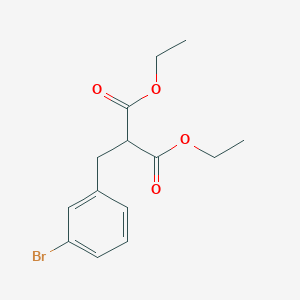
N-Boc-2-nitrobenzenesulfonamide
Overview
Description
N-Boc-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C11H14N2O6S . It is also known by other names such as N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide and tert-Butyl (2-nitrophenyl)sulfonylcarbamate .
Synthesis Analysis
N-Carboalkoxy-2-nitrobenzenesulfonamides, which include this compound, can be prepared by acylation of 2-nitrobenzenesulfonamide . They can be alkylated by either conventional or Mitsunobu protocols .Molecular Structure Analysis
The molecular weight of this compound is 302.31 g/mol . Its InChI string is InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) .Chemical Reactions Analysis
The o-nosyl group in this compound can be deprotected under mild conditions . This allows a variety of N-carboalkoxy derivatives of primary amines to be prepared in excellent yields from the corresponding alcohols and/or halides .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 127 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 4 .Scientific Research Applications
Versatile Synthesis of Amines
N-Boc-2-nitrobenzenesulfonamide (Boc-ONBS) is a versatile amine releasing linker used in the synthesis of primary and secondary amines. It enables the sequential substitution of the sulfonamide moiety using the Mitsunobu reaction, as demonstrated by Congreve et al. (2003) in their development of a 16-member array of secondary and Boc protected primary amines (Congreve et al., 2003).
Preparation of Secondary Amines and Amine Protection
Fukuyama et al. (1995) showed that 2- and 4-Nitrobenzenesulfonamides, easily prepared from primary amines, undergo smooth alkylation to yield N-alkylated sulfonamides in nearly quantitative yields. These sulfonamides can be deprotected to give secondary amines in high yields (Fukuyama, Jow & Cheung, 1995).
Analytical Applications
Gowda et al. (1983) reported that sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) is useful as an oxidizing titrant in various direct titrations, offering simple, rapid, and accurate results (Gowda et al., 1983).
Synthesis of Nitrogenous Heterocycles
Kisseljova et al. (2014) demonstrated the use of N-Benzyl-2-nitrobenzenesulfonamides in the base-mediated intramolecular arylation to yield benzhydrylamines, which are intermediates toward the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová & Krchňák, 2014).
Mechanism of Action
Target of Action
N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide, is primarily used in the synthesis of N-protected primary amines . The compound’s primary targets are primary alcohols and alkyl halides, which it transforms into corresponding amines .
Mode of Action
The compound interacts with its targets through a process of acylation, alkylation, and deprotection . Initially, 2-nitrobenzenesulfonamide is converted to this compound by treatment with Boc2O, Et3N, and DMAP . This compound is then alkylated using either conventional or Mitsunobu protocols .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of primary alcohols and alkyl halides into corresponding amines . This transformation is an important subject of organic synthesis .
Result of Action
The result of the compound’s action is the production of N-protected primary amines from the corresponding alcohols and/or halides . Additionally, allyloxycarbonyl (Alloc), t-butoxycarbonyl (t-Boc), and benzyloxycarbonyl (Cbz) groups can be deprotected in the presence of the o-nosyl group, allowing the resultant N-alkylated 2-nitrobenzenesulfonamides to be used for further preparation of secondary amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis process is typically carried out at room temperature . Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
tert-butyl N-(2-nitrophenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYBGHIVTXTUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456738 | |
| Record name | N-Boc-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198572-71-3 | |
| Record name | N-Boc-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















